molecular formula C24H20BrNO2S B11272806 5-(4-bromophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11272806
M. Wt: 466.4 g/mol
InChI Key: LUTVATFBSTXRSC-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxyl, methylsulfanylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process involving several key reactions:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a suitable cyclizing agent under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Addition of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent like hydrogen peroxide or a peracid.

    Attachment of the Methylsulfanylphenyl Group:

    Final Assembly: The final step involves the coupling of the various fragments to form the complete molecule. This can be achieved through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems, potentially leading to the discovery of new bioactive compounds.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylsulfanylphenyl groups may play a role in binding to these targets, while the hydroxyl and phenyl groups could influence the compound’s overall activity and selectivity. Detailed studies on the molecular pathways involved would be necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields makes it a compound of significant interest.

Properties

Molecular Formula

C24H20BrNO2S

Molecular Weight

466.4 g/mol

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-1-[(4-methylsulfanylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2S/c1-29-20-13-7-16(8-14-20)15-26-22(18-9-11-19(25)12-10-18)21(23(27)24(26)28)17-5-3-2-4-6-17/h2-14,22,27H,15H2,1H3

InChI Key

LUTVATFBSTXRSC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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